molecular formula C11H10ClNO2 B14096110 4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one

4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one

Cat. No.: B14096110
M. Wt: 223.65 g/mol
InChI Key: RACUVKUWCHPUJE-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one is a heterocyclic organic compound with a unique structure that includes a pyrrole ring substituted with a chlorophenyl group, a hydroxyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydroxylation and Methylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide. The methyl group can be added via a methylation reaction using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include using continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 4-(2-chlorophenyl)-5-oxo-5-methyl-1H-pyrrol-2-one.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting or activating their functions.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorophenyl)-5-hydroxy-1H-pyrrol-2-one: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

    4-(2-chlorophenyl)-5-methyl-1H-pyrrol-2-one: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.

    5-hydroxy-5-methyl-1H-pyrrol-2-one: Lacks the chlorophenyl group, which may reduce its potential for specific interactions with molecular targets.

Uniqueness

4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorophenyl group, hydroxyl group, and methyl group allows for diverse chemical reactions and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one

InChI

InChI=1S/C11H10ClNO2/c1-11(15)8(6-10(14)13-11)7-4-2-3-5-9(7)12/h2-6,15H,1H3,(H,13,14)

InChI Key

RACUVKUWCHPUJE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=CC(=O)N1)C2=CC=CC=C2Cl)O

Origin of Product

United States

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